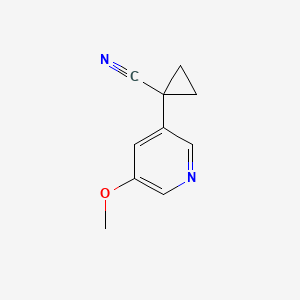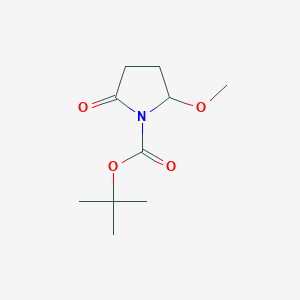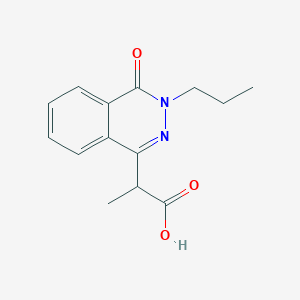
1-(5-Methoxypyridin-3-YL)cyclopropanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-(5-Methoxypyridin-3-YL)cyclopropanecarbonitrile involves several steps. The synthetic routes typically include the reaction of 5-methoxypyridine with cyclopropanecarbonitrile under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and achieve high yields . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
1-(5-Methoxypyridin-3-YL)cyclopropanecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(5-Methoxypyridin-3-YL)cyclopropanecarbonitrile has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the study of biological pathways and the development of bioactive molecules, contributing to the understanding of cellular processes and disease mechanisms.
Medicine: It plays a role in drug discovery and development, particularly in the design of molecules with therapeutic potential.
Industry: The compound is utilized in the production of specialty chemicals and materials, offering unique properties that enhance product performance
Mécanisme D'action
The mechanism by which 1-(5-Methoxypyridin-3-YL)cyclopropanecarbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(5-Methoxypyridin-3-YL)cyclopropanecarbonitrile can be compared with other similar compounds, such as:
- 1-(5-Methoxypyridin-2-YL)cyclopropanecarbonitrile
- 1-(5-Methoxypyridin-4-YL)cyclopropanecarbonitrile
- 1-(5-Methoxypyridin-3-YL)cyclopropanecarboxamide
These compounds share similar structural features but differ in their specific functional groups or positions of substitution. The uniqueness of this compound lies in its specific reactivity and selectivity, which make it particularly valuable for certain applications .
Propriétés
| 1447607-30-8 | |
Formule moléculaire |
C10H10N2O |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
1-(5-methoxypyridin-3-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c1-13-9-4-8(5-12-6-9)10(7-11)2-3-10/h4-6H,2-3H2,1H3 |
Clé InChI |
RJAVLYWPJREDRS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=CC(=C1)C2(CC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![(R)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11800883.png)
